
Nimesulide
Overview
Description
Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory, analgesic, and antipyretic properties . It is used for short-term management of pain in conditions such as osteoarthritis, dysmenorrhea, and post-surgical inflammation . Its COX-2 selectivity reduces gastrointestinal (GI) toxicity compared to non-selective NSAIDs, though hepatotoxicity risks limit its use as a first-line therapy . This compound’s structure includes a methylsulfonamide group and a nitrobenzene ring, which enhance binding to COX-2’s hydrophobic pocket .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clodronate disodium tetrahydrate is synthesized by reacting dichloromethane with phosphorous acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
Reaction of Dichloromethane with Phosphorous Acid: Dichloromethane is reacted with phosphorous acid to form dichloromethylene bisphosphonic acid.
Neutralization with Sodium Hydroxide: The resulting bisphosphonic acid is then neutralized with sodium hydroxide to form disodium dichloromethylene bisphosphonate.
Crystallization: The disodium salt is crystallized from an aqueous solution to obtain the tetrahydrate form.
Industrial Production Methods: In industrial settings, the production of clodronate disodium tetrahydrate involves large-scale crystallization and granulation processes. The crystalline phase of the clodronate raw material is preserved during dry granulation, ensuring the stability and easy handling of the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions: Clodronate disodium tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of phosphonic acid derivatives.
Complexation: It forms strong complexes with metal ions, particularly calcium ions, which is crucial for its role in inhibiting bone resorption.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Complexation: Involves metal ions such as calcium, magnesium, and others under physiological conditions.
Major Products Formed:
Hydrolysis Products: Phosphonic acid derivatives.
Complexation Products: Metal ion complexes, particularly calcium clodronate.
Scientific Research Applications
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated effectiveness in treating acute pain and primary dysmenorrhea . Research indicates that this compound possesses anti-carcinogenic properties and may have applications beyond its primary role as an analgesic .
Anti-Carcinogenic Applications
This compound has demonstrated anti-neoplastic effects in vitro, suggesting its potential in cancer therapy .
- mTOR Signaling: this compound attenuates mammalian target of rapamycin (mTOR) signaling, which inhibits tissue growth in colorectal carcinomas .
- Breast Cancer: this compound analogues reduce proliferation in aromatase inhibitor-insensitive breast cancer cells .
- Lung Carcinomas: this compound enhances the effects of radiotherapy in lung carcinomas by intensifying caspase-3 and caspase-8 activation .
- Pancreatic Carcinomas: this compound inhibits tumor growth in pancreatic carcinomas by inhibiting vascular endothelial growth factor (VEGF) .
- Gastric Carcinomas: this compound has growth inhibitory effects in gastric carcinomas, mediated by increased secretion of TNF-alpha .
- Primary Effusion Lymphomas: this compound downregulates the aquaporin-3 gene and attenuates the expression of the KSHV gene, resulting in apoptosis in primary effusion lymphomas .
- Hepatocellular Carcinomas: this compound inhibits tumor growth in hepatocellular carcinomas, with its apoptotic effect augmented by the mDRA-6 monoclonal antibody .
- Colon and Lung Cancer Cell Lines: this compound has shown efficacy against colon and lung cancer cell lines .
Drug Repositioning
Drug repositioning, finding new uses for existing drugs, has shown that this compound may have uses as an anti-inflammatory . A study using zebrafish found that this compound was among the most potent repositioned drugs and displayed anti-inflammatory activity in a mouse model of skin inflammation .
Acute Pain Management
This compound is effective in treating various painful conditions with an acute inflammatory component . Clinical trials have consistently shown that this compound provides relief from inflammatory pain, proving superior to placebo and, in some cases, other NSAIDs . It is particularly indicated for treating acute pain where inflammation is a predominant factor .
Safety and Hepatotoxicity
This compound is associated with an increased risk of hepatotoxicity . A meta-analysis of observational studies indicated that this compound use is associated with an approximately twofold increased risk for hepatotoxicity . Spontaneous reporting databases showed significantly higher rates of reported hepatotoxicity in patients using this compound compared to other NSAIDs . Almost half of the patients who developed hepatotoxicity from this compound required liver transplantation or died due to fulminant hepatic failure, with a third developing hepatotoxicity within 15 days of administration . Due to the risk of hepatotoxicity, this compound must be used with caution .
Case Studies
- An 81-year-old female presented with hematemesis and epistaxis after using this compound for six days, showing an extensive coagulation disorder and liver abnormalities .
- A patient experienced a this compound-induced fixed drug eruption (FDE) and was later able to tolerate etoricoxib . Patch tests confirmed a positive reaction to this compound .
Mechanism of Action
Clodronate disodium tetrahydrate exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound is metabolized into a non-hydrolyzable adenosine triphosphate analog in osteoclasts and macrophages. This analog inhibits mitochondrial function by blocking the adenosine diphosphate/adenosine triphosphate translocase, leading to apoptosis of osteoclasts . This mechanism reduces bone resorption and helps in the management of bone-related disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs from PubChem Database
A PubChem search identified 14 compounds with ≥95% structural similarity to nimesulide. Key structural features shared with this compound include sulfonamide groups and aromatic rings, critical for COX-2 interaction .
Table 1: Select this compound Analogs and Binding Affinity
Compound ID | Structural Similarity (%) | COX-2 Binding Affinity (vs. This compound) |
---|---|---|
Analog A | 97 | 1.5× higher |
Analog B | 96 | 2.0× higher |
Analog C | 95 | 1.8× higher |
Data derived from PubChem screening and docking simulations .
Comparison with Classical NSAIDs
In clinical trials, this compound showed comparable efficacy to naproxen, etodolac, and piroxicam in osteoarthritis but with lower GI adverse events (e.g., 12% vs. 18% for naproxen) . However, large-scale studies note similar GI toxicity rates to other NSAIDs, questioning its superiority .
COX-2 Selectivity and Derivatives
This compound’s COX-2/COX-1 selectivity ratio (≈10:1) is lower than celecoxib (≈30:1) but higher than non-selective NSAIDs like ibuprofen (≈1:1) . Derivatives replacing the nitrobenzene ring with pyridine (e.g., compounds 19c, 23b, 23c) exhibit enhanced COX-2 selectivity (up to 35:1) and reduced hepatotoxicity risk, addressing this compound’s limitations .
Pharmacokinetic and Pharmacodynamic Differences
- Solubility and Bioavailability : this compound’s poor aqueous solubility (0.01 mg/mL) limits absorption, unlike more soluble NSAIDs (e.g., aspirin: 3.3 mg/mL). Cyclodextrin complexes improve solubility but lack robust in vivo validation .
- Metabolism : this compound undergoes hepatic CYP2C9-mediated metabolism, producing reactive intermediates linked to hepatotoxicity. Analogs with pyridine rings show safer metabolic profiles .
Table 3: Anti-Cancer Effects of this compound vs. NSAIDs
Drug | Cancer Cell Line | IC50 (μM) | Apoptosis Induction (Fold vs. Control) |
---|---|---|---|
This compound | HepG2 | 200 | 5.6× |
Aspirin | HepG2 | >500 | 1.2× |
Indomethacin | HepG2 | 350 | 2.1× |
Data from in vitro studies .
Biological Activity
Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class, exhibits a range of biological activities primarily characterized by its analgesic, anti-inflammatory, and antipyretic effects. This article explores the mechanisms of action, efficacy in clinical settings, and associated risks, particularly focusing on its hepatotoxicity.
This compound functions primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. Unlike traditional NSAIDs, this compound exhibits weak inhibition of prostaglandin synthesis but engages in several other mechanisms:
- Inhibition of Neutrophil Activity : this compound inhibits the release of oxidants from activated neutrophils and scavenges hypochlorous acid without impairing neutrophil function .
- Histamine Release : It reduces histamine release from mast cells and inhibits platelet-activating factor production by basophils .
- Chondrocyte Effects : In vitro studies show that this compound inhibits the release of stromelysin and blocks metalloproteinase activity in human articular chondrocytes .
Clinical Efficacy
Numerous clinical trials have demonstrated this compound's efficacy in managing pain and inflammation. A summary of key findings is presented below:
Case Studies on Hepatotoxicity
Despite its efficacy, this compound has been associated with significant hepatotoxicity. A systematic review highlighted the following:
- Increased Risk : this compound was linked to a higher risk of hepatotoxicity compared to other NSAIDs, with a relative risk (RR) of 2.21 in observational studies .
- Patient Demographics : Most affected patients were female (84.8%), with an average age of 56.8 years .
- Severe Outcomes : Approximately 45.5% required liver transplantation or died due to fulminant hepatic failure, often within 15 days of administration .
Summary Table of Hepatotoxicity Cases
Outcome | Percentage |
---|---|
Required hospitalization | 58% |
Developed jaundice | 84% |
Severe cases (requiring transplantation or fatal) | 45.5% |
Comparative Studies on Toxicity
A recent study evaluated the histotoxic effects of this compound on Black Kites (Milvus migrans), revealing significant biochemical changes and histological damage at various doses:
Dose (mg/kg) | Serum Urea Level (Mean ± SE) | Histological Findings |
---|---|---|
2 | Increased | Mild muscle fibrosis |
4 | Significantly increased | Hypertrophy and necrosis observed |
6 | Highest increase | Severe necrosis and apoptosis noted |
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing Nimesulide’s COX-2 selectivity in in vitro models?
- Methodological Answer : Use enzyme immunoassays (e.g., COX-1/COX-2 inhibition assays) with controlled substrate concentrations (e.g., arachidonic acid) and validated cell lines (e.g., human whole blood assays). Ensure consistency in incubation times and temperature (37°C) to minimize variability. Include reference inhibitors (e.g., celecoxib for COX-2) for comparative analysis .
Q. How should researchers design toxicity studies for this compound to comply with laboratory safety guidelines?
- Methodological Answer : Follow OSHA HCS protocols for handling hazardous substances, including proper PPE (gloves, lab coats) and ventilation. Use in vitro hepatocyte models to assess hepatic toxicity, with dose ranges calibrated to human equivalent doses. Document LD50 values and hepatotoxicity biomarkers (e.g., ALT, AST) in standardized formats .
Q. What statistical methods are essential for validating this compound’s anti-inflammatory efficacy in preclinical trials?
- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in rodent models (e.g., carrageenan-induced paw edema). Include power analysis to determine sample size adequacy and report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data on this compound’s bioavailability across species be reconciled?
- Methodological Answer : Conduct interspecies allometric scaling using body surface area normalization. Validate findings with physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP2C9 activity). Cross-reference plasma concentration-time curves from rodent, canine, and primate studies to identify species-specific absorption patterns .
Q. What experimental strategies mitigate confounding variables in studying this compound’s hepatotoxicity mechanisms?
- Methodological Answer : Use isogenic human hepatocyte lines with CRISPR-edited CYP isoforms (e.g., CYP2C9*3 variants) to isolate metabolic contributions. Pair transcriptomic profiling (RNA-seq) with metabolomic analysis to differentiate intrinsic toxicity from metabolite-driven effects. Include time-course studies to distinguish acute vs. chronic injury pathways .
Q. How do researchers address discrepancies in this compound’s reported IC50 values for COX-2 inhibition?
- Methodological Answer : Standardize assay conditions (e.g., pH, ion concentration) and validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Perform meta-analyses of published data to identify methodological outliers, and recalibrate using a common reference compound (e.g., indomethacin) .
Q. What computational approaches are effective for predicting this compound’s off-target interactions?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) with structural libraries of human kinases and GPCRs. Validate predictions via SPR (surface plasmon resonance) binding assays. Prioritize targets with free energy scores ≤ -8 kcal/mol and cross-validate with gene ontology enrichment analysis .
Q. How can researchers optimize this compound’s formulation to enhance solubility without altering pharmacodynamics?
- Methodological Answer : Test co-solvency systems (e.g., PEG-400/water) or solid dispersion techniques (e.g., hot-melt extrusion). Characterize solubility profiles using shake-flask methods and dissolution testing (USP apparatus II). Validate stability via accelerated aging studies (40°C/75% RH) and HPLC purity checks .
Q. Data Analysis & Interpretation
Q. What criteria should guide the exclusion of outliers in this compound dose-response studies?
- Methodological Answer : Apply Grubbs’ test for statistical outlier detection (α = 0.05). Exclude data points deviating >2 SDs from the mean, but retain if biological plausibility exists (e.g., hyper-responders in population variability). Document exclusion rationale transparently in supplementary materials .
Q. How should researchers handle missing data in longitudinal studies of this compound’s efficacy?
- Methodological Answer : Use multiple imputation (MI) techniques with chained equations (MICE) to preserve dataset integrity. Perform sensitivity analyses comparing MI results with complete-case analysis to assess robustness. Report missing data patterns (e.g., MCAR, MAR) in methods .
Q. What bioinformatics tools are recommended for integrating multi-omics data in this compound research?
- Methodological Answer : Utilize platforms like Ingenuity Pathway Analysis (IPA) or STRING-DB for network-based integration of transcriptomic, proteomic, and metabolomic datasets. Apply weighted gene co-expression analysis (WGCNA) to identify hub genes/pathways. Cross-reference with adverse event databases (e.g., FAERS) for clinical correlations .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility when studying this compound’s effects in heterogeneous cell populations?
- Methodological Answer : Use cell authentication (STR profiling) and mycoplasma testing. Standardize culture conditions (e.g., serum lot, passage number). Publish raw flow cytometry data (FCS files) and analysis gates in repositories like FlowRepository. Adhere to MIAME guidelines for microarray data .
Q. What ethical frameworks apply when using this compound in ex vivo human tissue models?
- Methodological Answer : Obtain IRB approval for tissue sourcing (e.g., surgical waste) with donor consent. Anonymize data and restrict use to protocol-defined endpoints. Include ethics statements in manuscripts per ICMJE guidelines .
Properties
IUPAC Name |
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWYRSMBCFDLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037250 | |
Record name | Nimesulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-78-2 | |
Record name | Nimesulide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51803-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimesulide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nimesulide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimesulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimesulide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMESULIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144.5 °C | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
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